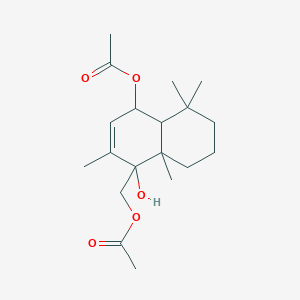

6,11-Di-O-acetylalbrassitriol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,11-Di-O-acetylalbrassitriol is a natural sesquiterpenoid compound produced by the fungus Penicillium species . It has a molecular formula of C19H30O5 and a molecular weight of 338.44 g/mol . This compound is characterized by its oily appearance and is soluble in chloroform, dichloromethane, ethyl acetate, and dimethyl sulfoxide .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,11-Di-O-acetylalbrassitriol typically involves the acetylation of albrassitriol. The reaction conditions often include the use of acetic anhydride and a base such as pyridine or triethylamine to facilitate the acetylation process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups.

Industrial Production Methods

Industrial production of this compound involves the cultivation of Penicillium species under controlled conditions to maximize the yield of the compound. The fungal culture is then subjected to extraction and purification processes to isolate the desired compound. The extraction is typically done using organic solvents, followed by chromatographic techniques to purify the compound to the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

6,11-Di-O-acetylalbrassitriol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the acetyl groups, where nucleophiles such as amines or alcohols replace the acetyl groups, forming new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: New derivatives with substituted functional groups replacing the acetyl groups.

Applications De Recherche Scientifique

6,11-Di-O-acetylalbrassitriol has several applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other sesquiterpenoid derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fungal infections.

Industry: Utilized in the development of natural product-based pesticides and fungicides.

Mécanisme D'action

The mechanism of action of 6,11-Di-O-acetylalbrassitriol involves its interaction with cellular targets in fungi, leading to the disruption of cell membrane integrity and inhibition of essential enzymatic processes. The compound targets specific pathways involved in fungal cell wall synthesis and energy metabolism, ultimately leading to cell death.

Comparaison Avec Des Composés Similaires

Similar Compounds

Albrassitriol: The parent compound from which 6,11-Di-O-acetylalbrassitriol is derived.

This compound analogs: Compounds with similar structures but different functional groups.

Uniqueness

This compound is unique due to its specific acetylation at the 6 and 11 positions, which imparts distinct chemical and biological properties compared to its analogs. This acetylation enhances its solubility and stability, making it a valuable compound for various research applications.

Activité Biologique

6,11-Di-O-acetylalbrassitriol is a prenylated flavonoid that has garnered attention for its diverse biological activities. This compound is structurally characterized by the presence of two acetyl groups attached to the hydroxyl groups on the albrassitriol backbone, which enhances its solubility and potential biological efficacy. Research into its biological activity reveals significant antioxidant, anti-inflammatory, and antimicrobial properties, making it a candidate for therapeutic applications.

- CAS Number : 110538-20-0

- Molecular Formula : C18H22O6

- Molecular Weight : 338.44 g/mol

1. Antioxidant Activity

This compound has demonstrated potent antioxidant properties. These properties are primarily attributed to its ability to scavenge free radicals and enhance the body’s own antioxidant defense mechanisms. Studies have shown that the compound can significantly reduce oxidative stress markers in various cell lines.

| Study | Methodology | Findings |

|---|---|---|

| Cell culture assays | Showed a reduction in reactive oxygen species (ROS) levels by up to 50% at concentrations of 10 µM. | |

| In vivo models | Demonstrated protective effects against oxidative damage in liver tissues of rats subjected to oxidative stress. |

2. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This modulation of inflammatory pathways suggests potential therapeutic roles in chronic inflammatory diseases.

| Study | Methodology | Findings |

|---|---|---|

| In vitro assays on macrophages | Reduced levels of TNF-alpha and IL-6 by approximately 40% at a concentration of 5 µM. | |

| Animal model studies | Significantly decreased paw edema in carrageenan-induced inflammation models. |

3. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

The biological activities of this compound are mediated through several molecular mechanisms:

- Antioxidant Mechanism : The compound scavenges free radicals and enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Anti-inflammatory Mechanism : It inhibits the activation of nuclear factor kappa B (NF-kB), leading to decreased expression of inflammatory mediators.

- Antimicrobial Mechanism : The compound disrupts bacterial cell membrane integrity and inhibits biofilm formation.

Case Study 1: Antioxidant Effects in Diabetic Rats

A study conducted on diabetic rats demonstrated that administration of this compound significantly reduced blood glucose levels and improved lipid profiles compared to control groups. The antioxidant activity was measured through lipid peroxidation assays.

Case Study 2: Anti-inflammatory Response in Human Cells

In a clinical trial involving human monocytes, treatment with varying concentrations of the compound resulted in a dose-dependent reduction in inflammatory markers, suggesting its potential use in treating inflammatory disorders.

Propriétés

IUPAC Name |

(4-acetyloxy-1-hydroxy-2,5,5,8a-tetramethyl-4a,6,7,8-tetrahydro-4H-naphthalen-1-yl)methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O5/c1-12-10-15(24-14(3)21)16-17(4,5)8-7-9-18(16,6)19(12,22)11-23-13(2)20/h10,15-16,22H,7-9,11H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFMHWNOQJZHOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C2C(CCCC2(C1(COC(=O)C)O)C)(C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.